molecular formula C16H17ClN4 B5870372 3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5870372
M. Wt: 300.78 g/mol
InChI Key: QHTKPENNPIAZJQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidin-7-amine class, characterized by a bicyclic heteroaromatic core. Key structural features include:

  • 3-position: A 4-chlorophenyl group, which introduces electron-withdrawing properties and steric bulk.
  • 5- and 2-positions: Methyl groups, enhancing lipophilicity and metabolic stability.
  • 7-position: N,N-dimethylamine, reducing hydrogen-bond donor capacity compared to bulkier substituents.

Properties

IUPAC Name

3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4/c1-10-9-14(20(3)4)21-16(18-10)15(11(2)19-21)12-5-7-13(17)8-6-12/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTKPENNPIAZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N(C)C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-chloroaniline with a suitable diketone, followed by cyclization with hydrazine derivatives to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain protein kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other cellular proteins, modulating various signaling pathways .

Comparison with Similar Compounds

Anti-Mycobacterial Pyrazolo[1,5-a]pyrimidin-7-amines

Key Analog : 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-substituted derivatives (e.g., compounds 22–44 in ).

  • Structural Differences: 3-position: Fluorophenyl vs. chlorophenyl. Chlorine’s higher electronegativity and larger atomic radius may alter binding to mycobacterial ATP synthase. 7-position: Pyridin-2-ylmethylamine vs. N,N-dimethylamine.
  • Activity :
    • Fluorophenyl derivatives (e.g., compound 32) show potent M. tuberculosis inhibition (MIC ≤ 0.03 µM) .
    • N,N-dimethyl substitution in the target compound may reduce hERG liability compared to pyridylmethylamine derivatives .

Table 1: Anti-Mycobacterial Analogs

Compound 3-Substituent 5-Substituent 7-Substituent MIC (µM) hERG IC50 (µM)
32 () 4-Fluorophenyl 4-Fluorophenyl Pyridin-2-ylmethylamine ≤0.03 >30
Target Compound 4-Chlorophenyl Methyl N,N-dimethylamine N/A Predicted >30

CRF1 Receptor Antagonists

Key Analog : MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) ().

  • Structural Differences :
    • 3-position : MPZP has a 4-methoxy-2-methylphenyl group, while the target compound uses 4-chlorophenyl. Chlorine’s electron-withdrawing nature may reduce CRF1 affinity compared to methoxy’s electron-donating effects.
    • 7-position : MPZP’s bis(2-methoxyethyl) groups enhance solubility but increase metabolic liability vs. the target’s N,N-dimethylamine.
  • Activity :
    • MPZP exhibits high CRF1 receptor affinity (Ki < 1 nM) and reduces stress-induced alcohol intake in vivo .

Table 2: CRF1 Antagonists

Compound 3-Substituent 7-Substituent CRF1 Ki (nM) Solubility (LogS)
MPZP 4-Methoxy-2-methylphenyl Bis(2-methoxyethyl) <1 -3.5
Target Compound 4-Chlorophenyl N,N-dimethylamine Predicted >10 -2.8

Analogs with Varied 5- and 7-Substituents

  • 5-Substituent Effects: 5-Methyl (Target compound): Balances lipophilicity (XLogP ~4.2) and metabolic stability .
  • 7-Substituent Effects :
    • Morpholinylpropyl (): Enhances solubility but may introduce CYP450 interactions.
    • Pyridin-2-ylmethyl (): Improves binding to mycobacterial targets but raises hERG risk .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : N,N-dimethylamine in the target compound likely confers better liver microsomal stability vs. MPZP’s methoxyethyl groups .
  • hERG Liability : Pyridin-2-ylmethylamine derivatives show hERG IC50 > 30 µM, suggesting the target compound’s dimethyl group may further reduce cardiac toxicity .
  • Solubility : The target compound’s XLogP (~4.2) indicates moderate lipophilicity, suitable for oral bioavailability .

Biological Activity

3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a pyrazolo-pyrimidine core and a chlorophenyl substituent, which may influence its interaction with biological targets.

  • Molecular Formula : C16H17ClN4
  • Molecular Weight : 300.786 g/mol
  • CAS Number : 903204-12-6

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The precise mechanism remains under investigation but often involves:

  • Binding Affinity : The compound's affinity for targets can dictate its efficacy and potency.
  • Enzyme Inhibition : It may inhibit enzymes related to cancer progression or inflammatory responses.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays using various cancer cell lines have shown that the compound exhibits cytotoxic effects, leading to reduced cell viability and increased apoptosis in certain types of cancer cells.
Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast)15Significant apoptosis
A549 (Lung)12Reduced proliferation
HeLa (Cervical)10Induction of cell cycle arrest

Antiinflammatory Activity

The compound also demonstrates anti-inflammatory properties:

  • In Vivo Studies : Animal models have shown that administration of the compound reduces markers of inflammation, such as TNF-alpha and IL-6 levels.
Study TypeResult
Rat ModelDecreased paw edema by 40%
Mouse ModelReduced cytokine levels by 50%

Case Studies

  • Case Study on Breast Cancer :
    • A recent study investigated the effects of the compound on MCF-7 breast cancer cells. Results indicated that treatment led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways.
  • Case Study on Inflammation :
    • In a chronic inflammatory model using rats, the administration of the compound resulted in a marked reduction in paw swelling and inflammatory cytokine production compared to control groups.

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